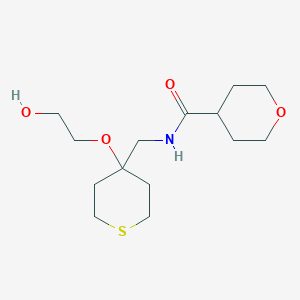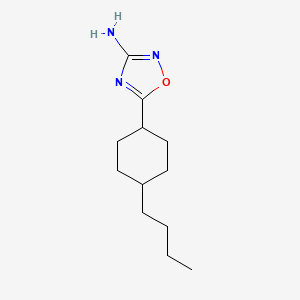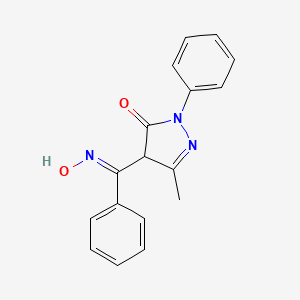
2-(3,4-Dichlorophenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,4-Dichlorophenyl)ethanesulfonamide” is a chemical compound with the molecular formula C8H9Cl2NO2S . It has a molecular weight of 254.14 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-(3,4-Dichlorophenyl)ethanesulfonamide” is 1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(3,4-Dichlorophenyl)ethanesulfonamide” is a white to yellow solid . It has a molecular weight of 254.14 . The compound is typically stored at room temperature .科学的研究の応用
Environmental Impact of Chlorophenols
Chlorophenols, including those structurally similar to "2-(3,4-Dichlorophenyl)ethanesulfonamide", have been extensively reviewed to assess their impact on aquatic environments. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with toxicity increasing upon long-term exposure, especially to fish. The persistence of chlorophenols in the environment varies, becoming moderate to high depending on environmental conditions, despite their low bioaccumulation potential. A notable feature is their strong organoleptic effect, impacting the sensory properties of water (Krijgsheld & Gen, 1986).
Toxicology and Mutagenicity of 2,4-D Herbicide
The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to "2-(3,4-Dichlorophenyl)ethanesulfonamide", has been subject to scientometric reviews summarizing its toxicology and mutagenicity. Research trends focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target aquatic species. Future studies are suggested to concentrate on molecular biology, specifically gene expression, to better understand 2,4-D's toxicological impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Endocrine Disruption by DDT and DDE
DDT and its metabolites, including DDE, act as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. Despite DDT's ban in the 1970s, its persistence and ability to bioaccumulate through the food chain highlight the continued relevance of research into its environmental and health impacts. The review focuses on how DDT and DDE exposure affects mitochondrial function and the apoptosis pathway, suggesting a direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Occupational Exposure to Chlorinated Solvents
Research on occupational exposure to chlorinated solvents, including ethanes like "2-(3,4-Dichlorophenyl)ethanesulfonamide", has been reviewed. These solvents are associated with central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. The review emphasizes the need for prospective biomarker studies to better understand the health impacts of such exposure (Ruder, 2006).
Safety and Hazards
特性
IUPAC Name |
2-(3,4-dichlorophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h1-2,5H,3-4H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVWVMPYWILAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCS(=O)(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2977984.png)



![N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2977988.png)

![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)

![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)
![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)


![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)